N-(4-ethylbenzyl)-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a synthetic compound belonging to the benzodiazole class. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with an ethylphenylmethyl group and a propylamine group. Benzodiazoles are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzylamine with 2-aminobenzophenone under acidic conditions to form the intermediate benzodiazole. This intermediate is then alkylated with propyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted benzodiazole derivatives
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-anxiety, and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenyl)-N-methylethanediamide
- N-(4-Ethylphenyl)-N-methylethanediamide
- N-(4-Methylphenyl)-N-propylethanediamide
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern on the benzodiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H23N3/c1-3-13-22-18-8-6-5-7-17(18)21-19(22)20-14-16-11-9-15(4-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |
InChI Key |
MQZRYFIICDQKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)CC |
Origin of Product |
United States |
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